![molecular formula C17H22ClN3O B5528586 6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5528586.png)
6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including molecules with structures similar to 6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, typically involves multi-step chemical reactions starting from basic quinoline compounds. These processes can include nucleophilic substitution reactions, chlorination, and the addition of various functional groups to achieve the desired compound (Anzini et al., 1991).
Molecular Structure Analysis
The molecular structure of this compound features a quinoline core with chloro, ethyl, and piperazinylmethyl substituents. These groups impact the molecule's electronic distribution, influencing its chemical behavior and interactions with biological molecules. Detailed structural analyses are often carried out using spectroscopic methods like NMR and X-ray crystallography to determine the exact configuration and conformation of the molecule (Murugesan et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The chemical properties of these compounds are significantly influenced by the presence of the piperazinyl group, which can act as a nucleophile, and the chloro group, which can undergo further substitution reactions (Patel & Vohra, 2006).
Physical Properties Analysis
The physical properties of 6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, such as solubility, melting point, and boiling point, are determined by its molecular structure. The presence of the piperazinyl group can enhance solubility in water and organic solvents, making it suitable for various pharmaceutical formulations. These properties are crucial for the compound's handling, storage, and application in experimental and therapeutic settings (Srinivasu et al., 1999).
properties
IUPAC Name |
6-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-3-20-6-8-21(9-7-20)11-15-12(2)19-16-5-4-13(18)10-14(16)17(15)22/h4-5,10H,3,6-9,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTMXVXXMOHAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol |
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